molecular formula C29H26Cl2N2O5 B578191 Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- CAS No. 1240137-81-8

Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-

Cat. No. B578191
M. Wt: 553.436
InChI Key: SXCFTBTXHZXEIN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- is a useful research compound. Its molecular formula is C29H26Cl2N2O5 and its molecular weight is 553.436. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mutagenicity and Genotoxicity Evaluation

A series of phthalimide derivatives, which share structural similarities with the compound of interest, have been evaluated for their potential as drug candidates to treat symptoms of sickle cell disease. These studies involve assessing the mutagenicity using strains of Salmonella typhimurium and the in vivo genotoxicity using a micronucleus test in mouse peripheral blood. The aim is to identify structural requirements for drug candidates without genotoxic activity, indicating a meticulous approach towards designing safer pharmaceutical agents (dos Santos et al., 2010); (dos Santos et al., 2011).

Anticancer Activity

Compounds synthesized from similar chemical frameworks have been evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These studies demonstrate the potential of structurally related benzamide derivatives as effective anticancer agents, offering insights into the design and synthesis of new therapeutic molecules with improved efficacy and specificity (Ravinaik et al., 2021).

Luminescent Properties and Material Science Applications

Research into pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties highlights the potential of such compounds in material science, particularly in the development of luminescent materials. These properties are crucial for applications in optoelectronics, sensing, and imaging, demonstrating the versatility of benzamide derivatives beyond pharmaceutical uses (Srivastava et al., 2017).

Antimicrobial and Antipyretic Agents

The green synthesis of benzamide analogues has been explored for potential analgesic and antipyretic properties, indicating the role of these compounds in developing new therapeutic agents. Such studies underscore the importance of environmentally friendly synthesis methods in pharmaceutical research, aiming for compounds that are effective and have a reduced environmental impact (Reddy et al., 2014).

properties

IUPAC Name

3-chloro-N-[(2S)-1-[4-(2-chloroacetyl)phenyl]-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26Cl2N2O5/c1-17(2)38-26-12-11-20(14-24(26)31)27(35)32-21(13-18-7-9-19(10-8-18)25(34)15-30)16-33-28(36)22-5-3-4-6-23(22)29(33)37/h3-12,14,17,21H,13,15-16H2,1-2H3,(H,32,35)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCFTBTXHZXEIN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.